![molecular formula C13H20ClNO2 B13714814 3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride CAS No. 1185303-87-0](/img/structure/B13714814.png)
3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride typically involves the reaction of 3-methoxyphenol with pyrrolidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases used include sodium hydroxide or potassium carbonate, and solvents such as ethanol or methanol are often employed .
Industrial Production Methods
it is likely that similar synthetic routes are scaled up using industrial-grade reagents and equipment to produce the compound in larger quantities .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of various biochemical products and research tools.
Wirkmechanismus
The mechanism of action of 3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(3-Methoxyphenoxy)methyl]pyrrolidine
- 3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrobromide
- 3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydroiodide
Uniqueness
3-[(3-Methoxyphenoxy)methyl]pyrrolidinehydrochloride is unique due to its specific chemical structure and properties. The presence of the methoxy group and the pyrrolidine ring contributes to its distinct reactivity and applications in scientific research .
Eigenschaften
CAS-Nummer |
1185303-87-0 |
|---|---|
Molekularformel |
C13H20ClNO2 |
Molekulargewicht |
257.75 g/mol |
IUPAC-Name |
3-[2-(3-methoxyphenoxy)ethyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H19NO2.ClH/c1-15-12-3-2-4-13(9-12)16-8-6-11-5-7-14-10-11;/h2-4,9,11,14H,5-8,10H2,1H3;1H |
InChI-Schlüssel |
ZRSCYCZEIOOJJE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC=C1)OCCC2CCNC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


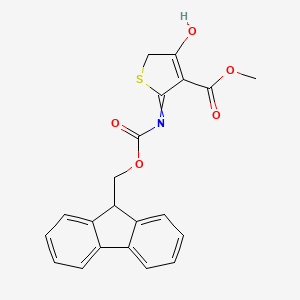
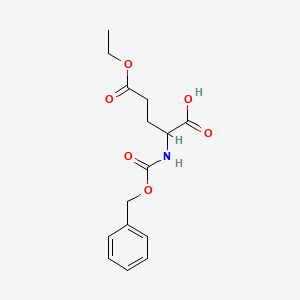
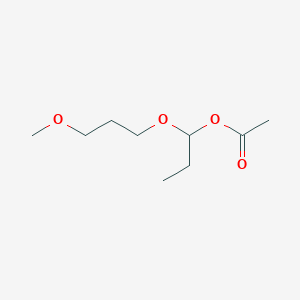
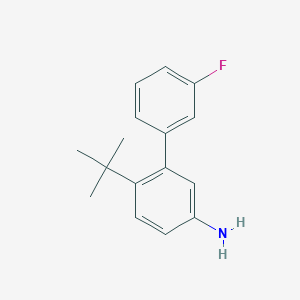
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide Tri-tert-butyl ester](/img/structure/B13714760.png)
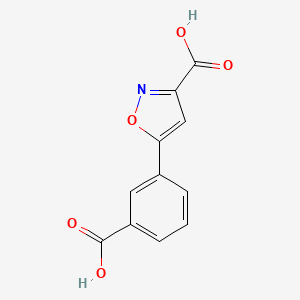
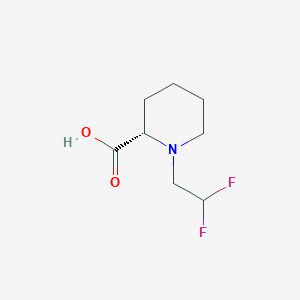
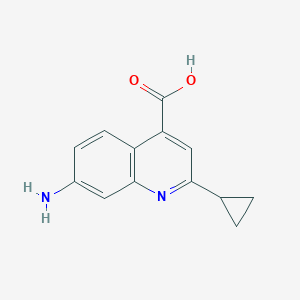
![1-Boc-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B13714789.png)
![N-Cbz-2-[3-(Benzyloxy)-1-azetidinyl]ethanamine](/img/structure/B13714795.png)
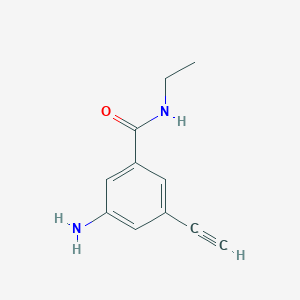
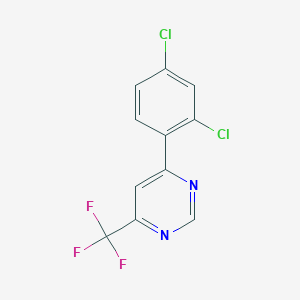
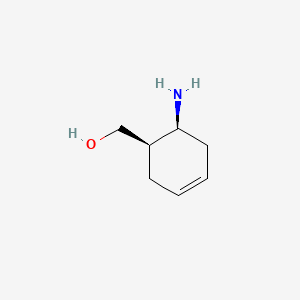
![1-Methoxy-4-[4-methyl-6-[(5-methyl-3-pyrazolyl)amino]-2-pyrimidinyl]cyclohexanecarboxylic Acid](/img/structure/B13714810.png)
